

An In-depth Technical Guide to α -Methyl- γ -butyrolactone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *alpha*-Methyl-*gamma*-butyrolactone

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This technical guide provides a comprehensive overview of α -Methyl- γ -butyrolactone, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines its chemical identity, physical and spectroscopic properties, and a detailed experimental protocol for its synthesis.

Chemical Identity and Synonyms

α -Methyl- γ -butyrolactone is a substituted five-membered lactone. It is a chiral molecule, though it is commonly available as a racemic mixture.

Table 1: Synonyms and Identifiers

Identifier Type	Value
IUPAC Name	3-methyloxolan-2-one [1]
CAS Number	1679-47-6 [1]
Molecular Formula	C ₅ H ₈ O ₂ [1]
Molecular Weight	100.12 g/mol [1]
InChI	InChI=1S/C5H8O2/c1-4-2-3-7-5(4)6/h4H,2-3H2,1H3 [1]
InChIKey	QGLBZNZGBLRJGS-UHFFFAOYSA-N [1]
SMILES	CC1CCOC1=O [1]
Synonyms	3-methyldihydrofuran-2(3H)-one [1] , Dihydro-3-methyl-2(3H)-furanone [1] , 2-Methylbutanolide [1] , 4-Hydroxy-2-methylbutyric acid lactone, α -Methylbutyrolactone, 3-methyltetrahydrofuran-2-one

Physicochemical Properties

α -Methyl- γ -butyrolactone is a colorless to pale yellow liquid with a faint, sweet odor. It is soluble in water and various organic solvents.

Table 2: Physicochemical Data

Property	Value	Reference
Boiling Point	78-81 °C at 10 mmHg	Sigma-Aldrich
Density	1.058 - 1.062 g/cm ³ at 20 °C	The Good Scents Company [2]
Refractive Index (n ²⁰ /D)	1.431 - 1.435	The Good Scents Company [2]
Flash Point	72.78 °C (163.00 °F)	The Good Scents Company [2]
Solubility	Soluble in water	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of α -Methyl- γ -butyrolactone.

Table 3: ^1H NMR Spectral Data

Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
-CH ₃	1.25	Doublet	7.0
-CH ₂ - (C4)	2.05 - 2.45	Multiplet	
-CH- (C3)	2.60	Multiplet	
-CH ₂ -O- (C5)	4.15 - 4.35	Multiplet	

Note: The provided ^1H NMR data is a representative interpretation and may vary based on the solvent and experimental conditions.

Table 4: IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1770	Strong	C=O stretch (lactone)
2850-3000	Medium-Strong	C-H stretch (aliphatic)
1170	Strong	C-O stretch

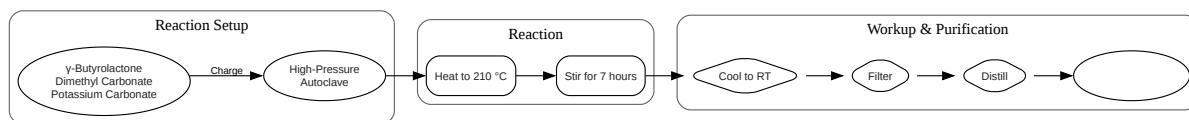
Experimental Protocol: Synthesis of α -Methyl- γ -butyrolactone

A direct and selective synthesis of α -Methyl- γ -butyrolactone can be achieved through the monomethylation of γ -butyrolactone using dimethyl carbonate (DMC) as both a reagent and a solvent, with potassium carbonate (K_2CO_3) as a base.[\[3\]](#)[\[4\]](#)

Materials and Equipment

- γ -Butyrolactone
- Dimethyl carbonate (DMC)
- Potassium carbonate (K_2CO_3), anhydrous
- High-pressure autoclave or a sealed reaction vessel capable of withstanding high temperatures and pressures
- Magnetic stirrer with heating capabilities
- Standard laboratory glassware for workup and purification
- Distillation apparatus

Reaction Workflow



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Caption: Workflow for the synthesis of α -Methyl- γ -butyrolactone.

Procedure

- **Reaction Setup:** In a high-pressure autoclave, combine γ -butyrolactone, a molar excess of dimethyl carbonate, and anhydrous potassium carbonate. The molar ratio of γ -butyrolactone to K_2CO_3 should be optimized, but a 1:1.5 ratio is a reasonable starting point. Dimethyl carbonate acts as both the methylating agent and the solvent.

- Reaction: Seal the autoclave and heat the mixture to 210 °C with vigorous stirring. Maintain this temperature for 7 hours. The high temperature is necessary to promote the reaction and the disproportionation of K₂CO₃ in the presence of DMC to form the active methoxide species.[3][4]
- Workup: After the reaction is complete, cool the autoclave to room temperature. Carefully vent any excess pressure.
- Purification: Filter the reaction mixture to remove the solid potassium carbonate and any other inorganic salts. The filtrate, which contains the product, unreacted starting materials, and byproducts, is then subjected to fractional distillation under reduced pressure to isolate the pure α-Methyl-γ-butyrolactone.

Chemical Structure

The chemical structure of α-Methyl-γ-butyrolactone is a five-membered ring containing an ester group (lactone) with a methyl group at the alpha position relative to the carbonyl group.

Caption: Chemical structure of α-Methyl-γ-butyrolactone.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to α-Methyl-γ-butyrolactone]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b162315#alpha-methyl-gamma-butyrolactone-synonyms-and-structure>]

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